Firazorexton
Description
Historical Overview of Orexin (B13118510) Neuropeptide Discovery and Characterization
The orexin system was independently discovered by two research groups in 1998, leading to the dual nomenclature of "orexin" (from the Greek word for appetite) and "hypocretin" (referring to its hypothalamic origin and peptide nature) annualreviews.org. Orexin-A and orexin-B are derived from a common precursor, prepro-orexin. These peptides are synthesized by a small population of neurons located in the lateral hypothalamus and project widely throughout the central nervous system annualreviews.org. The profound impact of this system on physiological processes, particularly sleep-wake regulation, became evident with the discovery that narcolepsy type 1 is caused by the loss of orexin-producing neurons patsnap.com. This understanding spurred the development of therapeutic agents targeting the orexin system, including agonists like Firazorexton, to restore orexin signaling.
Orexin Receptor Subtypes: Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R)
The orexin peptides exert their effects by binding to two distinct G protein-coupled receptors: OX1R and OX2R annualreviews.org. Both receptors are expressed in various brain regions involved in sleep-wake regulation, arousal, and other functions. OX1R primarily binds orexin-A with higher affinity, while OX2R binds both orexin-A and orexin-B, with orexin-B showing a preference for OX2R annualreviews.org. This compound was specifically designed to target OX2R, reflecting the receptor's critical role in stabilizing wakefulness.
While OX1R and OX2R share significant sequence homology (approximately 64% identity) and both couple to G proteins to modulate intracellular signaling pathways, they exhibit distinct pharmacological profiles and functional roles annualreviews.orgwikipedia.org. OX1R is often associated with reward-seeking behaviors and stress responses, whereas OX2R is considered the primary mediator of orexin's wake-promoting effects patsnap.com. This compound's high selectivity for OX2R over OX1R (greater than 700-fold) underscores the strategy of targeting specific receptor subtypes to achieve desired therapeutic outcomes while potentially minimizing off-target effects wikipedia.orgprobechem.comchemicalprobes.orgmedchemexpress.comcaymanchem.com. This selectivity is crucial for modulating sleep-wake states without significantly impacting other orexin-mediated functions.
The orexin system is widely distributed in the central nervous system (CNS) and plays a significant role in maintaining homeostatic balance. While orexin neurons are primarily located in the lateral hypothalamus, their projections extend to numerous brain areas, including the brainstem, thalamus, basal forebrain, and cortex, influencing a broad range of physiological processes annualreviews.org.
The orexin system is a cornerstone in the regulation of sleep and wakefulness. Orexin neurons are most active during active wakefulness and less active during sleep, acting as a key regulator that stabilizes the wake state and promotes transitions between sleep and wakefulness annualreviews.org. This compound, as an OX2R agonist, was developed to mimic the action of endogenous orexins, thereby promoting and stabilizing wakefulness. Preclinical studies demonstrated that this compound could increase total wakefulness time and reduce sleep fragmentation, making it a promising candidate for treating disorders characterized by excessive daytime sleepiness and disrupted sleep, such as narcolepsy medchemexpress.comcaymanchem.commedkoo.commedchemexpress.com.
Beyond the fundamental regulation of sleep-wake states, the orexin system also modulates arousal and vigilance. Orexin signaling enhances alertness and responsiveness to environmental stimuli. By activating OX2R, this compound was designed to bolster these arousal-promoting pathways. Preclinical data indicated that this compound administration in mouse models increased wakefulness episode duration and gamma power during wakefulness, suggesting an enhancement of cognitive processes associated with vigilance and attention medchemexpress.comcaymanchem.commedchemexpress.com.
Dysregulation of the orexin system is directly implicated in several neurological disorders, most notably narcolepsy type 1, which is characterized by a severe deficiency of orexin-producing neurons annualreviews.orgpatsnap.com. This deficiency leads to unstable sleep-wake states, resulting in symptoms such as excessive daytime sleepiness, cataplexy (sudden loss of muscle tone), sleep paralysis, and hypnagogic hallucinations. This compound's development as an OX2R agonist was a direct therapeutic strategy to compensate for the lack of endogenous orexin signaling in these conditions. Preclinical studies showed this compound's ability to suppress cataplexy-like episodes in mouse models of narcolepsy, demonstrating its potential to restore orexin system function medchemexpress.comcaymanchem.commedkoo.commedchemexpress.com.
Data Tables
The following tables summarize key pharmacological and preclinical findings related to this compound.
Table 1: this compound (TAK-994) - In Vitro Pharmacological Profile
| Parameter | Value (OX2R) | Value (OX1R) | Selectivity (OX2R vs OX1R) | Assay Type/Cell Line | Source(s) |
| Agonist Activity | |||||
| EC50 (Calcium Mobilization) | 19 nM | 14 µM | ~736-fold | hOX2R/CHO-K1 cells | probechem.commedchemexpress.comcaymanchem.commedchemexpress.com |
| EC50 (β-arrestin Recruitment) | 4.5 nM | N/A | N/A | hOX2R/CHO-EA cells | probechem.com |
| EC50 (β-arrestin Recruitment) | 100 nM | N/A | N/A | hOX2R/CHO-EA cells | medchemexpress.commedchemexpress.com |
| EC50 (ERK1/2 Phosphorylation) | 19 nM | N/A | N/A | hOX2R/CHO-EA cells | probechem.com |
| EC50 (ERK1/2 Phosphorylation) | 170 nM | N/A | N/A | hOX2R/CHO-EA cells | medchemexpress.commedchemexpress.com |
| EC50 (CREB Phosphorylation) | 2.9 nM | N/A | N/A | hOX2R/CHO-EA cells | probechem.com |
| Binding Affinity | |||||
| Kd (Radioligand Binding) | 85 nM | N/A | N/A | Saturation Binding | chemicalprobes.org |
| Bmax | 4.03 pmol/mg protein | N/A | N/A | Saturation Binding | probechem.comchemicalprobes.org |
| Off-Target Selectivity | |||||
| Panel of 106 targets | No significant effect at 10 µM | N/A | High selectivity | Various | chemicalprobes.orgcaymanchem.com |
Table 2: this compound (TAK-994) - In Vivo Preclinical Efficacy
| Model/Condition | Treatment (this compound) | Outcome | Source(s) |
| Narcolepsy mouse model (orexin neurons ablated) | Oral (e.g., 3 mg/kg) | Increased wakefulness time and wakefulness episode duration; inhibited chocolate-induced cataplexy-like episodes during active phase. | caymanchem.com |
| Narcolepsy mouse models | Oral (3-10 mg/kg) | Improved narcolepsy-like symptoms; suppressed fragmentation of wakefulness; reduced cataplexy-like episodes. | medchemexpress.commedkoo.commedchemexpress.com |
| Narcolepsy mouse models | Oral (30 mg/kg) | Significantly increased total wakefulness time; decreased total NREM sleep time and REM sleep time; increased gamma power during wakefulness. | medchemexpress.commedchemexpress.com |
| Cynomolgus monkeys (sleep phase) | Oral (10 mg/kg) | Increased wakefulness time; no effect on CSF orexin A (OXA) or orexin B (OXB) levels. | caymanchem.com |
Physiological Roles of the Orexin System in Central and Peripheral Nervous Systems
Therapeutic Landscape for Orexin System Modulators
The orexin system's profound influence on arousal and wakefulness has positioned it as a key target for pharmaceutical development. The therapeutic landscape for orexin system modulators primarily focuses on two distinct approaches: antagonists to promote sleep and agonists to enhance wakefulness. Orexin receptor antagonists, designed to block the wake-promoting actions of orexins, have successfully entered the market for the treatment of insomnia, offering a targeted mechanism with a potentially favorable side-effect profile compared to older hypnotics nih.govijbcp.comnih.govneurologylive.com. Conversely, orexin receptor agonists are being investigated as a means to restore or augment orexin signaling, particularly in conditions where this system is deficient, such as narcolepsy ijbcp.comsleepreviewmag.com. The development of selective or dual agonists and antagonists targeting OX1R, OX2R, or both subtypes represents a dynamic area of research aimed at addressing unmet medical needs in sleep-wake disorders and potentially other neurological conditions mdpi.comnih.gov.
Development of Orexin Receptor Agonists
The identification of orexin deficiency as the underlying cause of narcolepsy type 1 (NT1) provided a strong rationale for the development of orexin receptor agonists. The goal is to compensate for the loss of endogenous orexin signaling, thereby restoring normal wakefulness and mitigating symptoms like excessive daytime sleepiness and cataplexy. Early research focused on understanding the efficacy of replacing orexin signaling, leading to the exploration of various small-molecule agonists. Companies like Takeda Pharmaceutical Company have been at the forefront of this development, initially exploring compounds like TAK-925, which, despite demonstrating therapeutic potential, had an impractical intravenous formulation for long-term use sleepreviewmag.com. This led to the development of orally active agents. Beyond Takeda, other pharmaceutical entities have also entered the field, investigating agonists targeting the orexin system for narcolepsy and related disorders sleepreviewmag.com.
Emergence of this compound (TAK-994) in Orexin Research
This compound, also known by its development code TAK-994, emerged as a significant investigational compound in the pursuit of effective treatments for narcolepsy. It is characterized as an orally active, brain-penetrant, and highly selective agonist for the orexin type 2 receptor (OX2R) medchemexpress.comcaymanchem.comwikipedia.org. This compound demonstrates a potent and selective interaction with the OX2R, exhibiting a selectivity of over 700-fold compared to the orexin type 1 receptor (OX1R) wikipedia.orgguidetoimmunopharmacology.org.
In Vitro Pharmacological Profile: this compound's mechanism of action involves activating downstream signaling pathways associated with OX2R activation. In cellular assays, it effectively induces calcium mobilization in cells expressing human OX2R, with a reported EC50 value in the nanomolar range. It also activates downstream signals such as β-arrestin recruitment and the phosphorylation of ERK1/2, indicative of its functional engagement with the OX2R medchemexpress.comcaymanchem.com.
Table 1: this compound In Vitro Activity
| Target Receptor | Assay Type | EC50 Value | Reference |
| OX2R | Calcium Mobilization | 19 nM | medchemexpress.com |
| OX2R | Calcium Mobilization | 0.019 µM | caymanchem.com |
| OX2R | β-arrestin recruitment | 100 nM | medchemexpress.com |
| OX2R | ERK1/2 phosphorylation | 170 nM | medchemexpress.com |
| OX1R | Calcium Mobilization | 14 µM | caymanchem.com |
Preclinical Efficacy Findings: Preclinical studies in animal models provided substantial evidence for this compound's potential to address narcolepsy symptoms. In mouse models of narcolepsy, particularly those with ablated orexin neurons, this compound administration led to a significant increase in total wakefulness time and a corresponding decrease in both NREM and REM sleep durations medchemexpress.comcaymanchem.com. Furthermore, the compound was shown to ameliorate the fragmentation of wakefulness, resulting in longer mean durations of wakefulness episodes. It also demonstrated an ability to inhibit cataplexy-like episodes induced by chocolate consumption in these models medchemexpress.comcaymanchem.com.
Table 2: this compound Preclinical Efficacy in Mouse Models
| Model/Condition | Measured Outcome | Finding | Reference |
| Narcolepsy model (Orexin neuron ablated) | Total wakefulness time | Increased | medchemexpress.comcaymanchem.com |
| Narcolepsy model (Orexin neuron ablated) | Total NREM sleep time | Decreased | medchemexpress.com |
| Narcolepsy model (Orexin neuron ablated) | Total REM sleep time | Decreased | medchemexpress.com |
| Narcolepsy model (Orexin neuron ablated) | Wakefulness fragmentation | Ameliorated | medchemexpress.com |
| Narcolepsy model (Orexin neuron ablated) | Mean wakefulness episode duration | Longer | medchemexpress.com |
| Narcolepsy model (Orexin neuron ablated) | Gamma power during wakefulness | Increased (at 10 mg/kg) | medchemexpress.com |
| Narcolepsy model (Orexin neuron ablated) | Cataplexy-like episodes (chocolate-induced) | Inhibited | caymanchem.com |
Clinical Development and Outcome: this compound advanced to Phase 2 clinical trials to evaluate its efficacy in patients with narcolepsy. Published analyses of these trials indicated that this compound was associated with improvements in daytime wakefulness and reductions in cataplexy rates in individuals with narcolepsy type 1 guidetoimmunopharmacology.org. However, the clinical development of this compound was discontinued (B1498344) in October 2021 due to safety concerns, specifically an adverse hepatotoxicity signal observed during trials wikipedia.orgguidetoimmunopharmacology.orgpatsnap.com. Despite its discontinuation, the research findings underscore the therapeutic potential of selective OX2R agonists for narcolepsy, highlighting the ongoing need for better-tolerated agents in this class guidetoimmunopharmacology.org.
Table 3: this compound Clinical Trial Summary (Efficacy)
| Trial Phase | Indication | Key Efficacy Findings | Outcome Status | Reference |
| Phase 2 | Narcolepsy Type 1 | Improved daytime wakefulness; Reduced cataplexy rates | Discontinued due to safety signal | guidetoimmunopharmacology.org |
| Phase 2 | Narcolepsy | Improved daytime wakefulness; Reduced cataplexy rates | Discontinued | wikipedia.org |
| Phase 2 | Narcolepsy | Improved daytime wakefulness; Reduced cataplexy rates; Terminated early owing to hepatic adverse events | Terminated early due to safety signal | patsnap.com |
Compound List
this compound (TAK-994)
Orexin-A
Orexin-B
Suvorexant
Danavorexton (TAK-925)
Oveporexton
TAK-360
E2086
JZP441
BP1.15205
AEX-2
SB-649868
Almorexant (ACT-078573)
Lemborexant
MK-4305
MK-6096
TAK-861
ALKS 2680
ORX750
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAWOSMGPKQEQ-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274802-95-6 | |
| Record name | Firazorexton [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FIRAZOREXTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MOX60GHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Strategies for Firazorexton Analogs
Conceptual Approaches to Small Molecule Orexin (B13118510) Receptor Agonist Synthesisnih.gov
The development of small-molecule orexin receptor agonists is driven by the need for orally bioavailable and brain-penetrant compounds capable of modulating the orexin system. Conceptual approaches often begin with understanding the endogenous ligands, orexin-A and orexin-B, and their interaction with the OX1R and OX2R. Structure-activity relationship (SAR) studies on these peptides have identified key amino acid residues and structural motifs essential for receptor binding and activation nih.govresearchgate.netfrontiersin.org. For instance, SAR studies on truncated orexin A peptides revealed that specific regions, particularly the C-terminus, are crucial for activity, with residues like Tyr17, Leu20, Asn25, and His26 in OXA(17-33) being important for OX1R agonism nih.govresearchgate.net.
Translating these peptide insights into small molecules requires identifying scaffolds that can mimic the critical pharmacophoric elements. The primary goal is to achieve high potency and selectivity for either OX1R or OX2R, depending on the therapeutic target. For narcolepsy, enhancing wakefulness necessitates selective OX2R agonism, as OX2R is primarily responsible for mediating the wake-promoting effects of orexins nih.govnih.govresearchgate.net. Conceptual design strategies often involve:
Scaffold Hopping : Identifying novel chemical scaffolds that can present key functional groups in the correct spatial orientation to bind the receptor.
Fragment-Based Drug Design : Linking smaller molecular fragments that show affinity for different parts of the receptor binding site.
Lead Optimization : Systematically modifying existing lead compounds to improve potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and reduce toxicity.
The challenge lies in designing molecules that can effectively interact with the orthosteric binding pocket of the OX2R, stabilize an active conformation, and elicit a downstream signaling cascade, all while maintaining favorable drug-like properties frontiersin.orgresearchgate.netacs.org.
Synthetic Methodologies Employed in Firazorexton Discovery Programsnih.gov
The discovery of this compound (TAK-994) by Takeda Pharmaceutical Company is rooted in a systematic drug discovery program focused on identifying potent and selective OX2R agonists. This compound was first described in a 2019 patent application (WO2019027058A1) nih.govwikipedia.org. Preclinical studies, such as those published by Ishikawa et al. nih.govnih.gov, have detailed its pharmacological profile, confirming its efficacy in promoting wakefulness and ameliorating narcolepsy-like symptoms in animal models.
The synthetic strategies employed in such discovery programs typically involve a combination of high-throughput screening (HTS) to identify initial hit compounds, followed by iterative medicinal chemistry efforts to optimize these hits into drug candidates. For this compound, this optimization likely involved exploring various chemical classes and scaffolds. The development of related compounds, such as TAK-925 (danavorexton), provides insight into Takeda's synthetic approaches. The synthesis of TAK-925, for example, involved fragment-linkage reactions, including O-alkylation and Buchwald–Hartwig N-arylation, demonstrating the use of modern synthetic organic chemistry techniques thieme-connect.comthieme-connect.com.
More recently, research into naphthalene-based OX2R agonists has highlighted alternative synthetic strategies focused on restricting conformational flexibility and optimizing substituent patterns. For instance, the synthesis of naphthalene (B1677914) derivatives involved strategies to enforce specific orientations of functional groups, leading to potent OX2R agonists like compound 28c nih.govchemrxiv.org. These approaches underscore the importance of robust synthetic methodologies to access diverse chemical space and explore SAR.
Key Precursor Identification and Elaborationnih.gov
The chemical structure of this compound, N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide, indicates a complex molecular architecture. Its synthesis likely involves the convergent assembly of several key precursors or building blocks. Based on its structure, potential key precursors would include:
A chiral pyrrolidine (B122466) core : Functionalized to allow for the attachment of the methanesulfonamide (B31651) group and the substituted benzyl (B1604629) moiety at specific positions and with defined stereochemistry.
A substituted benzyl fragment : Specifically, a 3-(3,5-difluorophenyl)-2-fluorophenyl)methyl unit, requiring the synthesis of appropriately substituted aromatic precursors.
An acylating agent : Such as a derivative of 2-hydroxy-2-methylpropanoic acid, to introduce the hydroxy-methylpropanoyl group onto the pyrrolidine nitrogen.
A methanesulfonamide precursor : To form the sulfonamide linkage.
The synthesis of related compounds like TAK-925 has utilized reactions such as Buchwald–Hartwig N-arylation for forming sulfonamide linkages and O-alkylation for ether formation, suggesting these types of transformations are common in Takeda's orexin agonist discovery programs thieme-connect.comthieme-connect.com. The elaboration of these precursors would involve a sequence of reactions designed to efficiently build the final molecular framework while controlling regiochemistry and stereochemistry.
Stereoselective Synthesis Considerations
This compound possesses defined stereochemistry at the pyrrolidine ring, specifically (2S,3S) configuration nih.govnih.gov. This stereochemical specificity is critical for achieving potent and selective OX2R agonism, as chirality often dictates a molecule's interaction with a biological target. The synthesis of such stereochemically defined compounds requires stereoselective synthetic methodologies.
For example, the synthesis of TAK-925 involved the isolation of a specific diastereoisomer, (2R,3S)-E, using chiral supercritical fluid chromatography (SFC) with high enantiomeric excess thieme-connect.com. This highlights the importance of employing chiral separation techniques or developing asymmetric synthetic routes to obtain the desired enantiomer or diastereomer. The precise spatial arrangement of the functional groups around the chiral centers of this compound is likely to be a major determinant of its binding affinity and efficacy at the OX2R. Therefore, synthetic routes must incorporate steps that either introduce chirality enantioselectively or allow for the efficient separation of stereoisomers.
Advanced Derivatization for Structure-Activity Relationship (SAR) Explorationnih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural modifications of a lead compound with changes in its biological activity, selectivity, and pharmacokinetic properties. For orexin receptor agonists, SAR exploration has been instrumental in identifying potent and selective small molecules like this compound.
Systematic Structural Modifications to Enhance Potency and Selectivitynih.gov
SAR studies for small-molecule orexin receptor agonists involve systematically altering different parts of the molecular structure and evaluating the impact on receptor binding and functional activity. Key strategies include:
Modifying the Core Scaffold : Exploring different heterocyclic or carbocyclic ring systems that can orient the pharmacophoric elements effectively.
Altering Substituents on Aromatic Rings : Introducing or modifying substituents on aromatic rings (e.g., fluorination, methoxy (B1213986) groups) can fine-tune electronic properties, lipophilicity, and metabolic stability, thereby impacting potency and selectivity nih.govnih.govchemrxiv.org.
Varying Linker Length and Rigidity : Modifying linker groups between different parts of the molecule can influence conformational flexibility and how well the molecule fits into the receptor binding pocket. Strategies to restrict bond rotations, such as incorporating rigid cyclic structures or specific geometric arrangements, have proven effective in enhancing activity nih.govchemrxiv.org.
Exploring Stereoisomers : As highlighted by this compound's defined stereochemistry, synthesizing and testing different stereoisomers is crucial, as they can exhibit vastly different pharmacological profiles.
For instance, SAR studies on naphthalene derivatives demonstrated that the position of substituents on the naphthalene ring and the conformation of attached groups significantly influenced OX2R agonist activity. Derivatives with a 1,7-naphthalene core showed superior activity compared to 2,7-isomers, suggesting that a bent conformation of the molecule was favorable for OX2R binding nih.govchemrxiv.org.
Impact of Structural Variations on Receptor Binding Affinities
The goal of derivatization is to optimize the interaction of the molecule with the target receptor, leading to enhanced binding affinity (e.g., lower EC50 or IC50 values) and improved selectivity for the desired receptor subtype.
For this compound, extensive SAR efforts led to a compound with potent OX2R agonism (EC50 of 19 nM) and high selectivity (>700-fold) over OX1R nih.govresearchgate.netmedchemexpress.com. This selectivity is a critical outcome of the derivatization process, ensuring that the therapeutic effects are mediated primarily through the intended OX2R pathway, minimizing potential off-target effects mediated by OX1R.
Molecular Mechanism of Action of Firazorexton
Orexin (B13118510) Receptor 2 (OX2R) Agonism and Selectivity Profile
Firazorexton's therapeutic potential is rooted in its specific interaction with the OX2R, demonstrating high affinity and a favorable selectivity profile.
Binding Kinetics and Thermodynamics at OX2R
This compound exhibits potent agonist activity at the OX2R across various assays, indicating strong binding and functional efficacy. In cellular assays measuring calcium mobilization in cells expressing human OX2R (hOX2R), this compound demonstrated an EC50 value of 19 nM medchemexpress.comprobechem.commedchemexpress.com. Further characterization of its interaction with hOX2R revealed a binding affinity (pKd) of 7.07 and a maximum binding capacity (Bmax) of 4.03 pmol/mg protein, measured via radioligand binding assays probechem.comchemicalprobes.org. Beyond calcium mobilization, this compound also activates downstream signaling pathways, showing EC50 values of 100 nM for β-arrestin recruitment, 170 nM for ERK1/2 phosphorylation, and approximately 2.9 nM for CREB phosphorylation in relevant cellular models medchemexpress.comprobechem.com. The IUPHAR/BPS Guide to Pharmacology reports pEC50 values for this compound as 7.7 for calcium mobilization, 6.8 for ERK phosphorylation, and 7.4 for CREB phosphorylation, further substantiating its potent agonist activity guidetopharmacology.org.
Table 1: this compound Activity at Orexin Receptors
| Receptor | Assay | EC50 (nM) | pEC50 | Selectivity (vs OX1R) |
| hOX2R | Calcium Mobilization | 19 | 7.7 | >700-fold |
| hOX1R | Calcium Mobilization | 14,000 | 4.8 | N/A |
| hOX2R | β-arrestin Recruitment | 100 | N/A | N/A |
| hOX2R | ERK1/2 Phosphorylation | 170 | N/A | N/A |
| hOX2R | CREB Phosphorylation | ~2.9 | N/A | N/A |
Comparative Selectivity Against OX1R and Off-Target Receptors
A key characteristic of this compound is its high selectivity for the OX2R over the Orexin Receptor 1 (OX1R) probechem.comwikipedia.orgprobechem.comguidetoimmunopharmacology.org. Studies have shown that this compound exhibits over 700-fold selectivity for OX2R compared to OX1R probechem.comwikipedia.orgprobechem.comguidetoimmunopharmacology.org. Specifically, while it elicits a response at OX2R with an EC50 of 19 nM, its activity at OX1R in calcium mobilization assays is significantly lower, with an EC50 of 14,000 nM (14 µM) chemicalprobes.orgcaymanchem.comguidetopharmacology.org. This substantial difference in potency underscores its targeted action on OX2R.
Furthermore, this compound has demonstrated broad selectivity against a wide range of other biological targets. When tested against a panel of 106 different enzymes, receptors, and ion channels at a concentration of 10 µM, this compound did not induce significant inhibition or stimulation (defined as >50% effect) in most targets chemicalprobes.orgcaymanchem.com. The only notable exception was a 55% inhibition of Progesterone Receptor B, indicating a high degree of specificity for OX2R with minimal off-target activity in vitro chemicalprobes.org.
Table 2: this compound Off-Target Selectivity Profile
| Target Class | Number of Targets Tested | Key Findings at 10 µM |
| Enzymes, Receptors, Ion Channels | 106 | No significant inhibition (>50%) or stimulation, except for Progesterone Receptor B (55% inhibition). |
Intracellular Signaling Cascades Triggered by this compound-OX2R Interaction
Upon binding to the OX2R, this compound initiates a cascade of intracellular events that ultimately mediate its physiological effects.
G-Protein Coupling and Activation Pathways (e.g., Gq)
The orexin receptors, including OX2R, are G protein-coupled receptors (GPCRs) frontiersin.orgmedchemexpress.com. Activation of OX2R by this compound leads to the coupling and activation of intracellular G proteins. Canonical signaling for both OX1R and OX2R involves coupling to the Gq/11 family of G proteins medchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.net. This coupling promotes the dissociation of the Gq heterotrimer into its αq subunit and β/γ subunits frontiersin.orgresearchgate.net. The activated αq subunit then initiates downstream signaling cascades. Additionally, OX2R has been shown to couple to Gs and Gi/o proteins, influencing cAMP pathways, although Gq coupling is considered primary for many of its effects medchemexpress.com.
Downstream Effector Modulation
The activation of Gq/11 proteins by the this compound-bound OX2R complex leads to the modulation of various downstream effectors, impacting cellular function.
A primary downstream effect of OX2R activation via Gq/11 coupling is the activation of phospholipase C (PLC) medchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.net. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) medchemexpress.comfrontiersin.orgmedchemexpress.comresearchgate.net. This compound effectively elicits this response, as evidenced by its ability to increase intracellular calcium mobilization in hOX2R-expressing cells with a potent EC50 of 19 nM medchemexpress.comprobechem.commedchemexpress.com. This calcium increase is a critical step in the signaling pathway that underlies the wakefulness-promoting effects of OX2R agonism. This compound also dose-dependently increases inositol monophosphate (IP1) content, a stable metabolite of IP3, with an EC50 of 16 nM in hOX2R-expressing cells, further confirming Gq pathway activation probechem.com.
Table 3: this compound Downstream Signaling Pathways Activated via OX2R
| Signaling Pathway | Readout Assay | EC50 (nM) |
| Calcium Mobilization | Increase in intracellular Ca2+ | 19 |
| Gq/11 Activation | IP1 Accumulation | 16 |
| β-arrestin Recruitment | β-arrestin Recruitment Assay | 100 |
| MAPK Pathway Activation | ERK1/2 Phosphorylation | 170 |
| Transcription Factor Activation | CREB Phosphorylation | ~2.9 |
Compound Name List
this compound
TAK-994
β-Arrestin Recruitment
The recruitment of β-arrestin proteins to G protein-coupled receptors (GPCRs), such as OX2R, is a critical step in receptor desensitization and the initiation of G protein-independent signaling pathways. This compound has been shown to effectively recruit β-arrestin to OX2R, a process that can be quantified by measuring the compound's efficacy in promoting this interaction.
| Assay Type | EC50 (nM) | Reference |
| β-Arrestin Recruitment | 100 | medchemexpress.com, medchemexpress.com |
| β-Arrestin Recruitment | 4.5 | probechem.com |
These data indicate that this compound potently stimulates β-arrestin recruitment to OX2R, with reported EC50 values in the low nanomolar to sub-micromolar range.
ERK1/2 and CREB Phosphorylation
Activation of OX2R by this compound leads to the phosphorylation of intracellular signaling proteins, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and cAMP response element-binding protein (CREB). These phosphorylation events are indicative of activation of mitogen-activated protein kinase (MAPK) and other downstream signaling cascades.
| Assay Type | EC50 (nM) | Reference |
| ERK1/2 Phosphorylation | 170 | medchemexpress.com, medchemexpress.com |
| ERK1/2 Phosphorylation | 19 | probechem.com |
| CREB Phosphorylation | 2.9 | probechem.com |
The reported EC50 values for ERK1/2 phosphorylation by this compound range from 19 nM to 170 nM, while CREB phosphorylation shows a potent EC50 of 2.9 nM medchemexpress.comprobechem.commedchemexpress.com. These findings highlight this compound's efficacy in activating these key intracellular signaling pathways downstream of OX2R.
Biochemical and Biophysical Characterization of Receptor Activation
The activation of OX2R by this compound can be further understood through biochemical and biophysical studies that probe ligand binding, receptor conformation, and the energetics of these interactions.
Ligand-Induced Conformational Changes in OX2R
While direct experimental data detailing specific conformational changes induced by this compound on OX2R are limited in the provided search results, computational studies have explored the dynamics of activated OX2R. Molecular dynamics simulations suggest that receptor activation involves subtle conformational changes, particularly within the transmembrane helices chemrxiv.org. These studies provide a framework for understanding how agonists like this compound stabilize active receptor states, although specific this compound-induced conformational shifts require further detailed investigation chemrxiv.orgresearchgate.net.
Energetic Contributions to Agonist Binding and Receptor Activation
Information regarding the specific energetic contributions (e.g., enthalpy, entropy, binding free energy) of this compound to OX2R binding and activation is not extensively detailed in the provided search snippets. Studies have employed various thermodynamic ensembles and computational methods to analyze receptor dynamics and activation states chemrxiv.org. However, specific thermodynamic profiling of this compound's interaction with OX2R remains an area for further detailed biophysical characterization.
Compound Names Mentioned:
this compound (TAK-994)
Orexin Receptor 2 (OX2R)
β-Arrestin
ERK1/2 (Extracellular signal-regulated kinases 1 and 2)
CREB (cAMP response element-binding protein)
Orexin A (OX-A)
Orexin B (OX-B)
Orexin Receptor 1 (OX1R)
Preclinical Pharmacodynamics and Efficacy of Firazorexton
In Vitro Pharmacological Characterization
The in vitro studies of firazorexton have been crucial in elucidating its mechanism of action and functional potency at the cellular level.
Cellular Assays for Receptor Activation and Functional Potency
This compound has demonstrated potent and selective agonistic activity at the human orexin (B13118510) 2 receptor (OX2R). In cellular assays using Chinese Hamster Ovary (CHO) cells expressing the human OX2R (hOX2R/CHO-K1), this compound was shown to induce calcium mobilization in a dose-dependent manner. nih.govoup.com This indicates its ability to activate the Gq protein-coupled signaling pathway, a primary downstream cascade of OX2R activation.
Further investigations into its functional potency revealed that this compound activates various downstream signaling pathways associated with OX2R. In hOX2R/CHO-EA cells, this compound stimulated the recruitment of β-arrestin and induced the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govoup.com Notably, this compound exhibits high selectivity for OX2R over the orexin 1 receptor (OX1R), with a more than 700-fold greater potency for OX2R. frontiersin.orgsubstack.com
| Parameter | Cell Line | EC50 (nM) |
|---|---|---|
| Calcium Mobilization | hOX2R/CHO-K1 | 19 |
| β-Arrestin Recruitment | hOX2R/CHO-EA | 100 |
| ERK1/2 Phosphorylation | hOX2R/CHO-EA | 170 |
Assessment of Brain Permeability in Cell-Based Models
While specific in vitro studies detailing the brain permeability of this compound are not extensively published, it is widely characterized as a brain-penetrant compound. nih.govsubstack.com The assessment of blood-brain barrier (BBB) permeability in preclinical drug development typically involves various in vitro models. These models can include co-cultures of brain endothelial cells with astrocytes and pericytes to mimic the cellular structure of the BBB. The permeability of a compound is then measured by its ability to traverse this cellular barrier. Such assays are crucial for CNS-targeted drugs like this compound to ensure they can reach their site of action in the brain.
In Vivo Efficacy in Preclinical Animal Models
The in vivo efficacy of this compound has been evaluated in rodent models that replicate the key symptoms of narcolepsy, namely disrupted sleep-wake cycles and cataplexy.
Rodent Models of Sleep-Wake Regulation and Hypersomnia
Studies have utilized genetic mouse models of narcolepsy where orexin-producing neurons are ablated, such as the orexin/ataxin-3 and orexin-tTA;TetO diphtheria toxin A mice. substack.com These models exhibit fragmented sleep-wake patterns and cataplexy-like episodes, providing a robust platform to test the therapeutic effects of orexin receptor agonists.
Oral administration of this compound has been shown to significantly promote wakefulness and consolidate the sleep-wake cycle in narcoleptic mouse models. substack.com In orexin/ataxin-3 mice, this compound increased the total time spent in wakefulness while correspondingly decreasing the time spent in non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov Furthermore, it improved the fragmentation of wakefulness by reducing the number of wakefulness episodes and increasing their average duration. nih.gov These wake-promoting effects were observed to be sustained even after chronic administration for 14 days. substack.com
| Parameter | Animal Model | Effect of this compound |
|---|---|---|
| Total Wakefulness Time | Orexin/ataxin-3 mice | Significantly increased |
| Total NREM Sleep Time | Orexin/ataxin-3 mice | Significantly decreased |
| Total REM Sleep Time | Orexin/ataxin-3 mice | Significantly decreased |
| Number of Wakefulness Episodes | Orexin/ataxin-3 mice | Significantly decreased |
| Mean Duration of Wakefulness Episodes | Orexin/ataxin-3 mice | Significantly increased |
A hallmark symptom of narcolepsy type 1 is cataplexy, the sudden loss of muscle tone triggered by strong emotions. In preclinical models, this compound has demonstrated a significant ability to suppress cataplexy-like episodes. substack.com In orexin-deficient mice, oral administration of this compound led to a marked reduction in the occurrence of these episodes. nih.gov This effect is a direct consequence of activating the OX2R, which plays a crucial role in maintaining muscle tone during wakefulness.
| Parameter | Animal Model | Effect of this compound |
|---|---|---|
| Number of Cataplexy-Like Episodes | Orexin/ataxin-3 mice | Significantly suppressed |
Impact on Sleep Fragmentation
This compound (TAK-994), a selective orexin 2 receptor (OX2R) agonist, has been evaluated in preclinical models for its potential to consolidate wakefulness and reduce sleep fragmentation, a key symptom of narcolepsy. In mouse models of narcolepsy where orexin neurons have been ablated, this compound demonstrated a significant ability to ameliorate the fragmentation of wakefulness.
The administration of the compound led to a notable decrease in the number of wakefulness episodes while simultaneously increasing the mean duration of these episodes. This suggests a stabilizing effect on the wakeful state, leading to more consolidated periods of wakefulness rather than short, interrupted bursts. The compound was shown to significantly increase total wakefulness time while decreasing the time spent in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. These findings highlight the role of OX2R activation in suppressing the fragmentation of wakefulness.
| Parameter | Observed Effect |
|---|---|
| Number of Wakefulness Episodes | Significantly Decreased |
| Mean Duration of Wakefulness Episodes | Significantly Increased |
| Total Wakefulness Time | Significantly Increased |
| Total NREM Sleep Time | Decreased |
| Total REM Sleep Time | Decreased |
Non-Human Primate Studies on Sleep-Wake Parameters
The wake-promoting effects of this compound were further investigated in non-human primates. Studies in cynomolgus monkeys, which have a sleep-wake cycle more similar to humans, provided key insights into the compound's pharmacodynamic profile. During the animals' normal sleep phase, administration of this compound was found to significantly promote wakefulness.
Specifically, research demonstrated that this compound increased the total time spent awake. One study noted a 1.6-fold increase in wakefulness time during the first four hours after administration in the sleep phase. This increase in wakefulness was accompanied by a corresponding reduction in both NREM and REM sleep. An important finding from these studies was that while this compound exerted these wake-promoting effects, it did not alter the endogenous levels of orexin A or orexin B in the cerebrospinal fluid. This indicates that the compound acts directly by stimulating the orexin 2 receptor rather than by changing the production or release of natural orexin neuropeptides.
| Parameter | Observed Effect |
|---|---|
| Total Wakefulness Time | Increased (1.6-fold) |
| Total NREM Sleep Time | Decreased |
| Total REM Sleep Time | Decreased |
| Cerebrospinal Fluid Orexin A/B Levels | No Change |
Investigation of Peripheral Tissue Involvement
While the primary therapeutic action of this compound is targeted at the central nervous system through brain-penetrant activity, the orexin system it modulates is known to have a presence and function in peripheral tissues. Orexins and their receptors are found in various peripheral locations, including the gastrointestinal tract and adrenal glands, where they can influence functions such as insulin (B600854) secretion and intestinal motility. However, based on available literature, specific preclinical studies investigating the direct effects or peripheral tissue involvement of this compound itself have not been detailed.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Orexin A |
Preclinical Pharmacokinetic and Metabolic Profile
Absorption and Distribution Characteristics in Animal Models
Firazorexton is characterized as an orally active and brain-penetrant compound, indicating its ability to cross biological membranes and exert effects within the central nervous system (CNS).
This compound has demonstrated significant brain penetrance, a crucial attribute for a compound targeting CNS disorders like narcolepsy. medchemexpress.combio-connect.nlcaymanchem.comglpbio.commedkoo.commedchemexpress.comnih.govmedchemexpress.comwikipedia.orgresearchgate.net As an OX2R agonist, its mechanism of action relies on interacting with orexin (B13118510) receptors, which are widely distributed throughout the CNS and play a pivotal role in regulating sleep-wake cycles, energy homeostasis, and other vital functions. bio-connect.nl Preclinical studies in animal models have shown that this compound administration leads to increased wakefulness and amelioration of cataplexy-like episodes, directly correlating with its central nervous system activity. medchemexpress.comcaymanchem.commedkoo.com In cynomolgus monkeys, this compound administration increased wakefulness time, though it did not significantly alter cerebrospinal fluid (CSF) levels of orexin A or B. caymanchem.com
Following oral administration in preclinical species such as rats, drug-derived radioactivity, encompassing both the parent compound and its metabolites, was observed to distribute to major organs, including the liver and kidneys. caymanchem.com While specific quantitative data detailing the percentage of dose distributed to various tissues were not extensively detailed in the provided literature, the general distribution pattern indicates systemic absorption and subsequent distribution to key organs involved in metabolism and excretion.
Metabolism and Elimination Pathways in Preclinical Systems
The metabolic fate and elimination routes of this compound were investigated using in vitro and in vivo preclinical models.
In vitro studies utilizing human hepatocytes revealed that this compound undergoes metabolism, leading to the formation of several identified metabolites. caymanchem.com Oxidation has been identified as a primary clearance mechanism for this compound. caymanchem.com While specific enzymatic pathways beyond general oxidation were not exhaustively detailed in the available search results, studies on similar compounds and general drug metabolism principles highlight the role of liver enzymes, such as cytochrome P450 isoforms, in biotransformation processes. mdpi.commdpi.comnih.govfujifilm.comnih.gov
In preclinical animal models, this compound metabolism resulted in the identification of several metabolites, including M1, M3, M10, and M12. caymanchem.com Further characterization indicated that metabolites M1 and M3 possess weaker pharmacological activity compared to the parent compound, while M10 and M12 were identified as cleaved metabolites. caymanchem.com Importantly, the concentration of the unchanged this compound was found to be higher than its active metabolites in rat cerebrospinal fluid (CSF) and dog plasma. This observation suggests that the parent compound is likely the primary contributor to this compound's pharmacological efficacy. caymanchem.com
Preclinical Pharmacokinetic-Pharmacodynamic Relationships
The preclinical data establish a relationship between this compound exposure and its observed pharmacodynamic effects, primarily its wake-promoting activity. Studies in mouse models of narcolepsy demonstrated that oral administration of this compound at doses such as 3-10 mg/kg led to significant increases in total wakefulness time and improved wakefulness episode duration. medchemexpress.comcaymanchem.commedkoo.com Furthermore, at a dose of 10 mg/kg, this compound was shown to increase gamma power during wakefulness. medchemexpress.com These findings illustrate a dose-dependent effect, where higher exposure levels correlate with enhanced wake-promoting outcomes, thereby establishing a preclinical PK/PD relationship. The compound's ability to suppress fragmentation of wakefulness and cataplexy-like episodes in narcolepsy models further supports this relationship. medchemexpress.combio-connect.nlcaymanchem.comglpbio.commedkoo.commedchemexpress.comnih.govwikipedia.orgresearchgate.netannualreviews.org
Structural Biology and Computational Modeling of Firazorexton Receptor Interactions
Cryo-Electron Microscopy and X-ray Crystallography Studies of Orexin (B13118510) Receptors
High-resolution structural studies have been instrumental in visualizing the interactions between ligands and the orexin receptors, which are class A G protein-coupled receptors (GPCRs). nih.gov These techniques reveal the precise architecture of the receptor in different functional states.
The cryo-electron microscopy (cryo-EM) structure of the orexin 2 receptor (OX2R) in an active, agonist-bound state has been determined, notably with the compound TAK-925, which is structurally related to firazorexton. rcsb.org This provides critical insights into the mechanism of receptor activation. In this state, the agonist binds deep within the orthosteric pocket of the receptor. This binding event induces a significant conformational change, particularly an outward movement of the intracellular end of transmembrane helix 6 (TM6). This movement opens a cavity on the intracellular side of the receptor, allowing it to couple with and activate G proteins, initiating downstream signaling. rcsb.org
Table 1: Key Features of Agonist-Bound OX2 Receptor
| Structural Feature | Description | Reference |
|---|---|---|
| Agonist Binding Site | Located in the orthosteric pocket, deep within the transmembrane bundle. | rcsb.org |
| Key Conformational Change | Significant outward shift of the intracellular side of transmembrane helix 6 (TM6). | rcsb.org |
| Functional Consequence | Creation of a binding site for intracellular G proteins, leading to receptor activation. | rcsb.org |
In contrast to the agonist-bound state, X-ray crystallography structures of OX2R bound to antagonists, such as suvorexant and EMPA, show the receptor in an inactive conformation. nih.gov In these structures, the transmembrane helices, including TM6, are in an inward, closed position that prevents G protein coupling. The antagonist occupies the orthosteric binding pocket but does not induce the specific conformational rearrangements necessary for activation. The comparison reveals that the primary difference lies in the stabilization of distinct receptor conformations: agonists stabilize an active state, while antagonists stabilize an inactive state, physically blocking the receptor from adopting its active form. rcsb.orgnih.gov
Table 2: Agonist vs. Antagonist-Bound OX2R Conformations
| Feature | Agonist-Bound State (e.g., with TAK-925) | Antagonist-Bound State (e.g., with Suvorexant/EMPA) | Reference |
|---|---|---|---|
| Transmembrane Helix 6 (TM6) | Outward, active conformation | Inward, inactive conformation | rcsb.orgnih.gov |
| Intracellular G Protein Site | Open and accessible | Closed and inaccessible | rcsb.orgnih.gov |
| Overall Receptor State | Active | Inactive | rcsb.orgnih.gov |
Molecular Docking and Dynamics Simulations of this compound
Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between this compound and the orexin receptor at an atomic level. tanaffosjournal.irnih.gov These techniques predict how the ligand fits into the receptor's binding pocket and how the complex behaves over time.
Molecular docking simulations predict the most likely binding pose of a ligand within a receptor's active site. For this compound, these models would be built using the known cryo-EM or X-ray structures of the OX2R. nih.gov Based on the structure of the closely related agonist TAK-925 bound to OX2R, it is predicted that this compound's binding is stabilized by a network of interactions with specific amino acid residues. rcsb.org These interactions are primarily hydrophobic and may involve key hydrogen bonds that anchor the molecule in the pocket. The selectivity of this compound for OX2R over OX1R is attributed to subtle differences in the amino acid residues lining the binding pockets of the two receptor subtypes. rcsb.org
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe how the binding of this compound might induce conformational changes in the receptor over time. dntb.gov.ua These simulations can confirm that the binding of an agonist like this compound leads to the stabilization of the active-state conformation, characterized by the outward movement of TM6. rcsb.org By simulating the complex embedded in a model cell membrane with water, these studies can analyze the stability of the binding pose and map the allosteric communication network within the receptor that translates the binding event into G protein activation. researchgate.net
Quantum Chemistry Calculations for Ligand Properties
Quantum chemistry calculations are used to determine the intrinsic electronic properties of a molecule like this compound. nih.gov These computational methods, based on the principles of quantum mechanics, can calculate properties such as the distribution of electron charge within the molecule, molecular orbital energies, and the molecule's preferred three-dimensional shape in the absence of the receptor. researchgate.netnrel.gov This information is valuable for understanding the ligand's inherent reactivity and its potential for forming specific types of non-covalent interactions (e.g., electrostatic, hydrogen bonds) with the receptor. While this is a standard approach in computational drug design, specific published quantum chemistry studies focused solely on this compound are not widely available. mdpi.com
Homology Modeling and Virtual Screening Approaches in Orexin Research
The development of selective orexin receptor agonists like this compound has been significantly advanced by computational techniques, particularly homology modeling and virtual screening. These in silico methods are crucial in the early stages of drug discovery for understanding the complex interactions between a ligand and its receptor, thereby guiding the design of more potent and selective compounds.
Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its experimental structure is not available. This technique relies on the principle that proteins with similar amino acid sequences tend to adopt similar three-dimensional structures. For the orexin receptors, which are G-protein coupled receptors (GPCRs), homology models have been instrumental in elucidating their structure-function relationships. The process of building a homology model for an orexin receptor typically involves several key steps:
Template Selection: The first and most critical step is to identify a suitable template structure from the Protein Data Bank (PDB). The ideal template is a protein with a high degree of sequence similarity to the target orexin receptor and, preferably, from the same family of proteins (i.e., Class A GPCRs). For instance, early models of orexin receptors utilized structures of related GPCRs like the neurotensin (B549771) receptor 1 (NTSR1) and the chemokine receptor CXCR4 as templates. More recently, the availability of high-resolution crystal and cryo-electron microscopy (cryo-EM) structures of the orexin receptors themselves, often in complex with antagonists or agonists, has provided highly accurate templates for further modeling studies.
Sequence Alignment: Once a template is selected, the amino acid sequence of the target orexin receptor is aligned with the sequence of the template protein. This alignment is crucial for correctly mapping the coordinates of the template structure onto the target sequence.
Model Building: Based on the sequence alignment, a three-dimensional model of the target receptor is constructed. This involves building the backbone and side chains of the amino acids of the target protein.
Virtual screening, on the other hand, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as an orexin receptor. This method allows researchers to screen millions of compounds in a fraction of the time and cost it would take to test them experimentally. There are two main approaches to virtual screening:
Ligand-Based Virtual Screening: This approach uses the knowledge of known active ligands for a particular receptor to identify new compounds with similar properties. Pharmacophore modeling is a common ligand-based method, where a three-dimensional arrangement of essential features (e.g., hydrogen bond donors and acceptors, hydrophobic regions) that a molecule must possess to bind to the receptor is created. This pharmacophore model is then used as a query to search for compounds in a database that match these features.
Structure-Based Virtual Screening: This method, which is more relevant to the development of novel compounds like this compound, utilizes the three-dimensional structure of the target receptor, often obtained from homology modeling or experimental methods like X-ray crystallography or cryo-EM. Molecular docking is the most common technique used in structure-based virtual screening. In this process, the binding of a small molecule to the receptor's binding site is simulated, and the binding affinity is estimated using a scoring function. Compounds with the best-predicted binding affinities are then selected for further experimental testing.
The synergy of homology modeling and virtual screening has been pivotal in the discovery and optimization of selective orexin receptor agonists. By creating reliable models of the orexin 2 receptor (OX2R), researchers can perform virtual screening of large compound libraries to identify initial "hit" compounds. These hits can then be further optimized through iterative cycles of chemical synthesis and computational analysis, including more detailed docking studies and molecular dynamics simulations, to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of clinical candidates like this compound.
The table below illustrates the kind of data generated during a virtual screening and initial characterization process for potential orexin receptor agonists.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | In Vitro Activity (EC50, nM) | Selectivity for OX2R over OX1R |
|---|---|---|---|---|
| Lead Compound A | -10.5 | 50 | 100 | 10-fold |
| Optimized Analog A-1 | -11.2 | 25 | 45 | 50-fold |
| Optimized Analog A-2 | -11.8 | 15 | 20 | 200-fold |
| This compound (Illustrative) | -12.5 | <10 | 19 | >700-fold |
The following table provides examples of key amino acid residues within the orexin 2 receptor that are often identified through computational modeling as being crucial for agonist binding.
| Residue | Transmembrane Helix (TM) | Potential Interaction with Agonist |
|---|---|---|
| Asp103 | TM2 | Hydrogen Bonding |
| Trp134 | TM3 | Hydrophobic Interaction |
| His211 | TM5 | Pi-Cation Interaction |
| Tyr325 | TM7 | Hydrogen Bonding |
Translational Insights and Research Challenges in Orexin Agonist Development
Advancements in Orexin (B13118510) Receptor Agonist Research Initiated by Firazorexton
This compound (TAK-994) has been a significant development in the pursuit of effective orexin receptor agonists, particularly for conditions like narcolepsy. As a highly selective agonist for the orexin 2 receptor (OX2R), this compound demonstrated the potential of targeting this specific receptor to restore wakefulness and mitigate symptoms associated with orexin deficiency caymanchem.commedchemexpress.comwikipedia.orgguidetopharmacology.org. Preclinical studies indicated that this compound could promote wakefulness and reduce cataplexy-like episodes in mouse models of narcolepsy caymanchem.commedchemexpress.compnas.org. Its development as an orally active and brain-penetrant compound highlighted advancements in medicinal chemistry for creating effective small-molecule orexin agonists caymanchem.commedchemexpress.com. The high selectivity of this compound for OX2R over OX1R (>700-fold) was a notable achievement, addressing a key challenge in the field and suggesting that precise targeting of receptor subtypes is attainable caymanchem.comwikipedia.orgguidetopharmacology.org. This selectivity is crucial, as OX2R is primarily involved in regulating sleep-wake states, whereas OX1R has broader roles in the central nervous system and periphery hmpgloballearningnetwork.comannualreviews.org. This compound's journey into Phase 2 clinical trials underscored the therapeutic promise of OX2R agonists for narcolepsy and other disorders characterized by excessive daytime sleepiness wikipedia.orghmpgloballearningnetwork.comannualreviews.orgcentessa.comresearchgate.netnih.gov.
Table 1: this compound (TAK-994) In Vitro Activity
| Assay Type | Target | EC50 Value | Selectivity (OX2R vs OX1R) |
| Calcium Mobilization | hOX2R | 19 nM | >700-fold |
| β-arrestin Recruitment | hOX2R | 100 nM | N/A |
| ERK1/2 Phosphorylation | hOX2R | 170 nM | N/A |
Note: Data compiled from various sources, including caymanchem.commedchemexpress.comwikipedia.orgguidetopharmacology.org. Specific assay conditions may vary.
Identification of Research Challenges in Developing Orexin Receptor Agonists
The development of orexin receptor modulators, while promising, is fraught with significant challenges that span preclinical to clinical translation.
A primary hurdle in orexin receptor modulator development is achieving subtype selectivity. The orexin receptors, OX1R and OX2R, share considerable sequence similarity, making it difficult to design ligands that exclusively target one receptor over the other pnas.org. This compound's high OX2R selectivity represents a significant step forward, demonstrating that such specificity is achievable through advanced medicinal chemistry and structure-based design caymanchem.comwikipedia.orgguidetopharmacology.org. This precision is vital because the distinct roles of OX1R and OX2R in physiological processes necessitate targeted modulation. For instance, OX2R is predominantly linked to the regulation of sleep-wake cycles, making OX2R-selective agonists particularly relevant for conditions like narcolepsy hmpgloballearningnetwork.comannualreviews.orgfrontiersin.orgkarger.com. Conversely, OX1R is involved in a broader range of functions, including emotional regulation and addiction, meaning OX1R-selective agents might target different therapeutic areas hmpgloballearningnetwork.commdpi.com. Overcoming the complex medicinal chemistry required to achieve these selective profiles has been a long-standing challenge centessa.comresearchgate.net.
Translating findings from animal models to human clinical efficacy and safety remains a critical bottleneck in drug development, including for orexin system modulators nih.gov. While preclinical studies with this compound showed promising results in improving wakefulness and reducing cataplexy in narcolepsy models caymanchem.commedchemexpress.compnas.org, its clinical development was ultimately discontinued (B1498344) due to safety concerns, specifically a hepatotoxicity signal observed in Phase 2 trials wikipedia.orgguidetoimmunopharmacology.org. This outcome exemplifies the significant gap between preclinical efficacy and human tolerability, underscoring the need for robust predictive models and rigorous safety assessments throughout the development process. The field is increasingly emphasizing the use of experimental medicine approaches and validated performance-outcome measures (POMs) to bridge these translational gaps and improve the predictability of clinical success nih.gov.
To overcome the challenges in orexin receptor agonist development, several pharmacological strategies are being employed. The utilization of structural biology and structure-based drug design has been instrumental in guiding the development of potent and selective small-molecule agonists, as seen with this compound centessa.com. Achieving high receptor selectivity, as demonstrated by this compound's potent OX2R activity, is a key strategy to minimize off-target effects and potential adverse events caymanchem.comhmpgloballearningnetwork.com. Furthermore, the development of orally bioavailable and brain-penetrant compounds is essential for effective central nervous system targeting caymanchem.commedchemexpress.com. A deeper understanding of the differential roles of OX1R and OX2R in various physiological processes informs the design of receptor-specific modulators, with OX2R agonists being particularly promising for sleep disorders due to OX2R's primary role in wakefulness regulation annualreviews.orgfrontiersin.orgkarger.com. Future research aims to build upon these strategies by developing next-generation compounds with enhanced selectivity, potency, and optimized pharmacokinetic profiles to address the limitations encountered with earlier agents patsnap.com.
Implications for Future Design of Orexin System Modulators
The journey of this compound, from its promising preclinical data to its clinical discontinuation, offers invaluable lessons that are shaping the future design of orexin system modulators.
This compound's development has paved the way for next-generation orexin receptor agonists, particularly those targeting OX2R for sleep-wake disorders hmpgloballearningnetwork.comcentessa.comnih.gov. The insights gained from its preclinical efficacy and subsequent safety findings are crucial for refining drug design strategies. Future compounds are being engineered with a dual focus on maximizing efficacy and ensuring a robust safety profile, leveraging advanced techniques such as high-resolution crystallography and cryo-electron microscopy (cryo-EM) to guide molecular design centessa.com. The objective is to develop molecules that can effectively restore the balance of the orexin pathway, addressing the underlying causes of conditions like narcolepsy hmpgloballearningnetwork.com. Research is also exploring novel approaches, including hybrid molecules that combine orexin receptor modulation with actions on other neurotransmitter systems, aiming for synergistic therapeutic effects and improved tolerability patsnap.com. The continued exploration of selective OX2R agonists and other orexin system modulators holds significant promise for revolutionizing the treatment of sleep disorders and potentially other neurological and neuropsychiatric conditions.
Compound List:
this compound (TAK-994)
Orexin A (OX-A)
Orexin B (OX-B)
Suvorexant
Almorexant
Daridorexant
Danavorexton (TAK-925)
SB-334867
YNT185
TAK-861
MK-4305
JNJ-10397049
EMPA
TCS-OX-29
SB-408124
SB-410220
SB-649868
SB-674042
Lemborexant
Filorexant (MK-6096)
AEX-41
AEX-2
Concluding Perspectives and Future Research Directions
Current State of Orexin (B13118510) Receptor Agonist Research
The orexin system, comprising orexin A and orexin B peptides and their receptors (OX1R and OX2R), plays a fundamental role in maintaining wakefulness, regulating appetite, and influencing mood and reward pathways researchgate.netpatsnap.comahajournals.orgmdpi.com. Dysregulation of this system is strongly implicated in hypersomnia disorders, most notably narcolepsy type 1, which is characterized by excessive daytime sleepiness and cataplexy due to the loss of orexin-producing neurons researchgate.netresearchgate.netnih.gov. Consequently, orexin receptor agonists have emerged as a promising therapeutic strategy for these conditions.
Research has increasingly focused on OX2R-selective agonists, as OX2R activation is considered pivotal for promoting wakefulness, while OX1R activation has raised concerns regarding potential dependency issues frontiersin.orgfrontiersin.orgpnas.organnualreviews.org. Small-molecule, brain-penetrant agonists, such as Firazorexton, are being developed as alternatives to peptide-based therapies, which face challenges with blood-brain barrier penetration and metabolic stability patsnap.comresearchgate.net. While significant progress has been made in identifying and characterizing these agonists, achieving optimal efficacy and safety profiles remains an ongoing challenge in the field patsnap.comfirstwordpharma.comchemrxiv.orgresearchgate.net.
This compound (also known as TAK-994) demonstrated potent and selective OX2R agonism in preclinical studies, promoting wakefulness and ameliorating narcolepsy-like symptoms in animal models medchemexpress.comcaymanchem.commedchemexpress.com. Its pharmacological profile includes nanomolar affinity for the OX2R, with high selectivity over OX1R.
Table 1: this compound (TAK-994) Pharmacological Profile
| Target/Assay | This compound (TAK-994) | Notes |
| OX2R Calcium Mobilization (hOX2R/CHO-K1 cells) | EC50 = 19 nM | medchemexpress.com |
| OX2R β-arrestin Recruitment (hOX2R/CHO-EA cells) | EC50 = 100 nM | medchemexpress.com |
| OX2R ERK1/2 Phosphorylation (hOX2R/CHO-EA cells) | EC50 = 170 nM | medchemexpress.com |
| OX2R Calcium Mobilization (hOX2R/CHO-K1 cells) | EC50 = 0.019 µM | caymanchem.com |
| OX1R Calcium Mobilization (hOX1R/CHO-K1 cells) | EC50 = 14 µM | caymanchem.com |
| Selectivity (OX2R vs OX1R) | >700-fold | wikipedia.orgguidetopharmacology.org |
| Selectivity (vs. 106 other targets) | Selective at 10 µM | caymanchem.com |
Unanswered Questions and Emerging Hypotheses in this compound-related Research
Despite its promising preclinical efficacy, this compound's clinical development was discontinued (B1498344) due to safety concerns, specifically hepatotoxicity patsnap.comresearchgate.net. This raises critical unanswered questions regarding the precise mechanisms underlying its liver injury. Emerging hypotheses suggest that idiosyncratic drug-induced liver injury (DILI) may be involved, potentially mediated by the formation of reactive metabolites or off-target interactions that were not fully elucidated in preclinical assessments patsnap.com.
Further questions pertain to the long-term consequences of sustained OX2R activation by compounds like this compound on central nervous system (CNS) function beyond wakefulness promotion. Understanding the complete spectrum of this compound's interactions with the orexin system and any potential unintended effects is crucial for informing the development of safer next-generation agonists.
Priorities for Future Academic Investigations into Orexin Agonists
Future academic investigations into orexin receptor agonists should prioritize several key areas to advance the field and overcome the challenges highlighted by compounds like this compound researchgate.netmedchemexpress.com.
Elucidation of Hepatotoxicity Mechanisms: Detailed mechanistic studies are paramount to fully understand how OX2R agonists can induce liver injury. This includes identifying specific metabolic pathways, reactive intermediates, and cellular targets responsible for toxicity.
Structure-Activity Relationship (SAR) for Safety: Future drug design efforts must focus on SAR studies that not only optimize OX2R agonistic efficacy but also actively mitigate hepatotoxic potential. This involves modifying chemical structures to reduce the likelihood of generating toxic metabolites or engaging in detrimental off-target interactions.
Development of Predictive Biomarkers: Establishing reliable preclinical and clinical biomarkers for liver toxicity is essential. These biomarkers could aid in the early identification of compounds at risk for hepatotoxicity, thereby improving the safety assessment process for new orexin agonists.
Longitudinal Preclinical Efficacy and Safety Studies: Comprehensive, long-term studies in relevant animal models are needed to rigorously assess both the sustained therapeutic benefits and the safety profiles of novel orexin agonists.
Exploration of Broader Therapeutic Applications: Beyond narcolepsy, the orexin system's involvement in mood regulation, metabolic control, and neuroprotection warrants further investigation. However, any exploration of these broader applications must be conducted with a paramount focus on safety.
Potential Impact on Basic Neurobiology and Translational Science
The research trajectory of this compound has significant implications for both basic neurobiology and translational science. From a neurobiological perspective, this compound and its related studies have deepened our understanding of the orexin system's intricate role in regulating arousal, sleep-wake cycles, and the complex neural circuitry that governs these processes mdpi.comfrontiersin.org. The specific signaling pathways activated by OX2R agonists, as exemplified by this compound's interaction with calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation, provide valuable molecular insights into receptor function medchemexpress.com.
In terms of translational science, the challenges encountered with this compound's safety profile underscore the critical need for rigorous preclinical toxicology assessments and the early identification of potential liabilities patsnap.comchemrxiv.orgresearchgate.net. These lessons learned are invaluable for guiding the development of next-generation orexin agonists, aiming to bridge the gap between promising preclinical data and successful clinical translation by prioritizing safety alongside efficacy patsnap.comfirstwordpharma.com. By informing safer drug design and more robust clinical trial strategies, the experience with this compound contributes to the broader goal of developing effective treatments for debilitating sleep disorders and potentially other neurological conditions.
Compound Names Mentioned:
this compound (TAK-994)
Orexin A (OX-A)
Orexin B (OX-B)
Orexin Receptor 1 (OX1R)
Orexin Receptor 2 (OX2R)
Danavorexton (TAK-925)
SB-334867
Almorexant
SB-674042
Seltorexant
YNT-185
TAK-861
SB-668875
Suntinorexton
Q & A
Q. What ethical frameworks guide this compound’s testing in vulnerable populations (e.g., pediatric or geriatric cohorts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
